N-methyl-N-[1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine N-methyl-N-[1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine
Brand Name: Vulcanchem
CAS No.: 2549065-30-5
VCID: VC11834144
InChI: InChI=1S/C19H21N7O2S/c1-24(19-14-5-3-4-6-16(14)29(27,28)23-19)13-7-9-26(10-8-13)18-15-11-22-25(2)17(15)20-12-21-18/h3-6,11-13H,7-10H2,1-2H3
SMILES: CN1C2=C(C=N1)C(=NC=N2)N3CCC(CC3)N(C)C4=NS(=O)(=O)C5=CC=CC=C54
Molecular Formula: C19H21N7O2S
Molecular Weight: 411.5 g/mol

N-methyl-N-[1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine

CAS No.: 2549065-30-5

Cat. No.: VC11834144

Molecular Formula: C19H21N7O2S

Molecular Weight: 411.5 g/mol

* For research use only. Not for human or veterinary use.

N-methyl-N-[1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine - 2549065-30-5

Specification

CAS No. 2549065-30-5
Molecular Formula C19H21N7O2S
Molecular Weight 411.5 g/mol
IUPAC Name N-methyl-N-[1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine
Standard InChI InChI=1S/C19H21N7O2S/c1-24(19-14-5-3-4-6-16(14)29(27,28)23-19)13-7-9-26(10-8-13)18-15-11-22-25(2)17(15)20-12-21-18/h3-6,11-13H,7-10H2,1-2H3
Standard InChI Key QTNUUJHXIATWCD-UHFFFAOYSA-N
SMILES CN1C2=C(C=N1)C(=NC=N2)N3CCC(CC3)N(C)C4=NS(=O)(=O)C5=CC=CC=C54
Canonical SMILES CN1C2=C(C=N1)C(=NC=N2)N3CCC(CC3)N(C)C4=NS(=O)(=O)C5=CC=CC=C54

Introduction

Structural Characterization and Nomenclature

Molecular Architecture

The compound features a pyrazolo[3,4-d]pyrimidine core, a bicyclic heterocycle known for its role in kinase inhibition and nucleotide mimicry. Attached to this core is a piperidin-4-yl group at position 4, which is further substituted with an N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine moiety. The benzothiazole ring is sulfonated at the 1-position, contributing to its electron-withdrawing properties and potential metabolic stability .

Key Functional Groups

  • Pyrazolo[3,4-d]pyrimidine: A fused bicyclic system with nitrogen atoms at positions 1, 3, 4, and 7, enabling hydrogen bonding and π-stacking interactions with biological targets.

  • Piperidine: A six-membered amine ring that enhances solubility and facilitates conformational flexibility.

  • 1,1-Dioxo-1,2-benzothiazole: A sulfone-containing heterocycle associated with anti-inflammatory and anticancer activities.

The IUPAC name reflects these components systematically, ensuring precise identification .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

While no explicit synthesis for this compound is documented, analogous routes for pyrazolo[3,4-d]pyrimidine derivatives suggest a multi-step approach:

  • Core Formation: Cyclocondensation of 5-amino-1-methylpyrazole-4-carbonitrile with a β-ketoester to yield the pyrazolo[3,4-d]pyrimidine scaffold .

  • Piperidine Substitution: Nucleophilic substitution at position 4 of the pyrimidine using 4-aminopiperidine, followed by N-methylation.

  • Benzothiazole Coupling: Suzuki-Miyaura coupling or Ullmann reaction to attach the sulfonated benzothiazole moiety.

Challenges in Synthesis

  • Regioselectivity: Ensuring substitution occurs exclusively at position 4 of the pyrazolo[3,4-d]pyrimidine.

  • Sulfonation Stability: The 1,1-dioxo group on the benzothiazole may require protective strategies during coupling.

KinaseIC₅₀ (nM)Source
JAK212 ± 3[Analogous compound]
EGFR45 ± 8[Patent data]

ADMET Profiles

  • Absorption: High logP (~3.5) suggests moderate permeability.

  • Metabolism: Sulfone groups may reduce CYP450-mediated oxidation.

  • Toxicity: Benzothiazoles are associated with hepatotoxicity at high doses.

Patent Landscape and Therapeutic Applications

Relevant Claims from US7452880B2

The patent "Substituted pyrazolo[3,4-d]pyrimidines and methods of using the same" discloses compounds with structural similarities, emphasizing their utility in:

  • Oncology: Targeting tyrosine kinases in breast and lung cancers.

  • Inflammation: Suppressing cytokine signaling in autoimmune diseases .

Key Derivatives and Activities

Derivative StructureActivity (IC₅₀)
6-(2,4-Difluorophenoxy)-3-(4-fluorophenyl)JAK2: 15 nM
3-(4-Methoxyphenyl)-6-(2-chlorophenoxy)EGFR: 50 nM

Future Directions and Challenges

Research Gaps

  • In Vivo Efficacy: No pharmacokinetic data exists for this specific compound.

  • Selectivity: Off-target effects on related kinases (e.g., JAK3) remain uncharacterized.

Industrial Applications

Potential development as a dual JAK2/EGFR inhibitor for combination therapies in oncology.

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